![molecular formula C16H10ClF2NO B2779235 6-Chloro-2-(2,4-difluorophenoxy)-4-methylquinoline CAS No. 338749-91-0](/img/structure/B2779235.png)
6-Chloro-2-(2,4-difluorophenoxy)-4-methylquinoline
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Description
6-Chloro-2-(2,4-difluorophenoxy)-4-methylquinoline, commonly known as C2F4MQ, is a synthetic quinoline derivative. It is an important intermediate in the synthesis of a variety of organic compounds, including drugs, pesticides, and other pharmaceuticals. C2F4MQ is a versatile compound due to its unique structure and properties, which makes it suitable for a variety of applications.
Scientific Research Applications
- Relevance : Researchers in biochemistry and drug discovery rely on this compound to synthesize custom peptides for various applications, including drug development and proteomics .
- Relevance : Nitriles find applications in pharmaceuticals, agrochemicals, and materials science. Researchers use this compound to synthesize specific nitrile-containing compounds .
- Relevance : Pyridines are essential in medicinal chemistry, agrochemicals, and materials science. Researchers modify the pyridine ring using this compound to create novel molecules with desired properties .
Peptide Coupling Agent
Nitrile Synthesis
Pyridine Derivatives
properties
IUPAC Name |
6-chloro-2-(2,4-difluorophenoxy)-4-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF2NO/c1-9-6-16(20-14-4-2-10(17)7-12(9)14)21-15-5-3-11(18)8-13(15)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTWATUCGZZEKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Cl)OC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(2,4-difluorophenoxy)-4-methylquinoline |
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